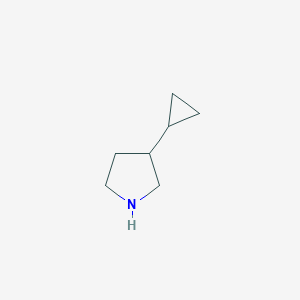
3-Cyclopropylpyrrolidine
Übersicht
Beschreibung
3-Cyclopropylpyrrolidine is a chemical compound with the CAS Number: 1250004-31-9 and a molecular weight of 111.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-Cyclopropylpyrrolidine is C7H13N . The InChI Code is 1S/C7H13N/c1-2-6(1)7-3-4-8-5-7/h6-8H,1-5H2 .Physical And Chemical Properties Analysis
3-Cyclopropylpyrrolidine is a liquid at room temperature . It has a molecular weight of 111.19 .Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
3-Cyclopropylpyrrolidine derivatives have shown potential in antidepressant applications. Specifically, chiral cyclopropanes, which include 3-cyclopropylpyrrolidine structures, have been identified as selective α4β2-nicotinic acetylcholine receptor partial agonists. These compounds, such as N-methylpyrrolidine analogue 26, demonstrated robust antidepressant-like efficacy in mouse models, highlighting their promise as novel antidepressants (Zhang et al., 2013).
Antidiabetic Activity
The synthesis of novel dispiropyrrolidines, which involve 3-cyclopropylpyrrolidine, has been explored for antidiabetic properties. These compounds were synthesized through 1,3-dipolar cycloaddition reactions and exhibited significant antidiabetic activity in animal models, demonstrating their potential in diabetes treatment (Murugan et al., 2009).
Chemical Stability and Synthesis
Studies have also focused on the synthesis of 3-acyltetramic acids of the melophlin family from α-aminoesters, where 3-cyclopropylpyrrolidine structures are involved. These syntheses aim to enhance chemical stability and simplify the removal of by-products, contributing to more efficient drug development processes (Schobert & Jagusch, 2005).
Drug Development Applications
The "cyclopropyl fragment," including 3-cyclopropylpyrrolidine, has been increasingly used in drug development due to its structural features, like coplanarity and enhanced π-character of C-C bonds. This incorporation aids in enhancing potency and reducing off-target effects, making it a versatile component in the progression of drug candidates from preclinical to clinical stages (Talele, 2016).
Antimicrobial and Antiproliferative Activities
3-Cyclopropylpyrrolidine derivatives have been synthesized for potential antimicrobial and antiproliferative applications. For instance, spiropyrrolidine-oxindoles derivatives exhibited significant antimicrobial activity, indicating their potential use in addressing bacterial infections (Kathirvelan et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-cyclopropylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6(1)7-3-4-8-5-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPYDHCEOYPCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpyrrolidine | |
CAS RN |
1250004-31-9 | |
| Record name | 3-cyclopropylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





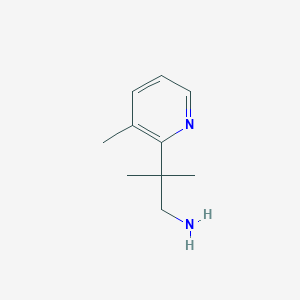
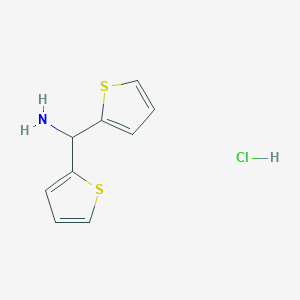
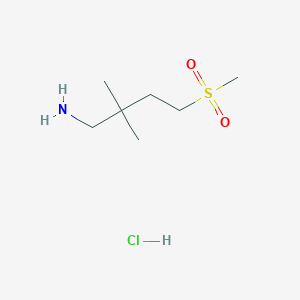
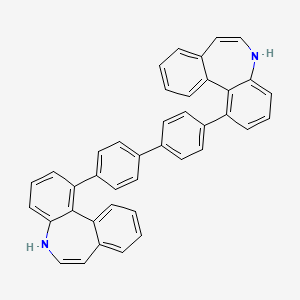
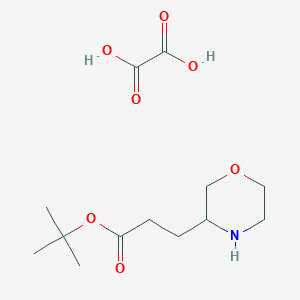
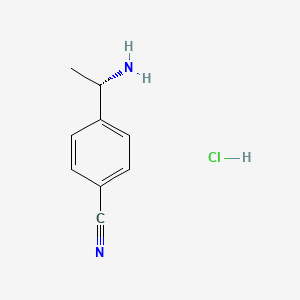
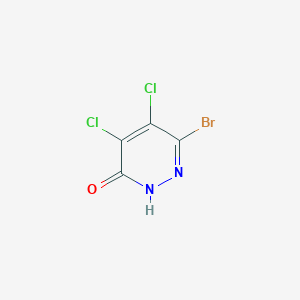


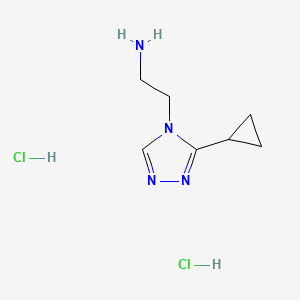
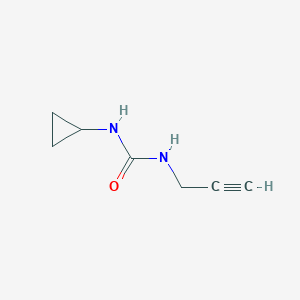
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole](/img/structure/B1373172.png)